N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c25-17(15-5-6-16(22-21-15)24-12-18-11-19-24)20-13-1-3-14(4-2-13)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHBCNSGDADFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Triazole Ring:
Attachment of the Morpholine Group: The morpholine moiety can be introduced through nucleophilic substitution reactions, where a halogenated phenyl derivative reacts with morpholine under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyridazine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparisons
The compound shares structural motifs with patented and clinically developed molecules, particularly in the use of triazole and heterocyclic systems. Below is a comparative analysis:
Table 1: Key Comparisons of N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide and Analogs
Key Observations:
Structural Divergence: The target compound uses a pyridazine core, whereas Talarozole employs a benzothiazolamine scaffold. Pyridazine derivatives are often explored for kinase inhibition, while benzothiazoles are common in antifungal and anticancer agents . The deuterated methyl group in the patent compound () may reduce metabolic clearance compared to non-deuterated analogs, a strategy to prolong half-life .
Therapeutic Overlaps and Distinctions: Talarozole’s mechanism involves CYP26A1 inhibition, targeting retinoic acid metabolism for dermatological conditions . The target compound’s triazole group could similarly modulate enzymatic activity but lacks clinical data. The morpholinophenyl group in the target compound may improve water solubility over the cyclopropane and deuterated methyl groups in the patented analog, influencing formulation strategies .
Talarozole’s oral bioavailability underscores the importance of heterocyclic lipophilicity in systemic absorption, a trait that may vary in the target compound due to its polar morpholine group .
Research Findings and Implications
- Patent Compound () : The focus on crystalline forms suggests efforts to optimize solid-state properties (e.g., solubility, stability) for preclinical development. Deuteration could mitigate first-pass metabolism, a challenge for triazole-containing drugs .
- Talarozole (): Clinical success in dermatology highlights the therapeutic relevance of triazole-based inhibitors.
Biological Activity
N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure composed of:
- Morpholine ring : Enhances solubility and bioavailability.
- Triazole ring : Often linked to various pharmacological properties.
- Pyridazine core : Provides specific chemical reactivity.
This combination is believed to contribute to the compound's diverse biological activities, including potential applications in antimicrobial and antitumor therapies.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biological pathways. The precise mechanisms are still under investigation, but preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor antagonist, impacting cellular processes related to disease states.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Antitumor Activity
This compound has also been evaluated for its antitumor properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth has been demonstrated in several cancer cell lines, indicating its potential as a lead compound for cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine-3-carboxamide | Pyrimidine ring instead of pyridazine | Different electronic properties affecting reactivity |
| N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyrazine-3-carboxamide | Pyrazine ring instead of pyridazine | Variations in biological activity due to ring structure |
This table highlights how variations in the core structure can significantly influence the biological activity and pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for traditional antibiotics.
- Anticancer Potential : Research focusing on its anticancer properties revealed that treatment with this compound resulted in a marked decrease in cell viability in various cancer cell lines, including breast and lung cancer models. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound could inhibit specific kinases involved in cell proliferation and survival pathways, suggesting a targeted approach for therapeutic intervention .
Q & A
Basic: What are the critical steps in synthesizing N-(4-morpholinophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis involves a multi-step sequence:
Core Pyridazine Formation : Start with a pyridazine derivative (e.g., 3,6-dichloropyridazine) and introduce the triazole moiety via nucleophilic substitution at the 6-position under reflux with a triazole derivative in a polar aprotic solvent (e.g., DMF) .
Morpholinophenyl Attachment : Couple the 3-carboxamide group with 4-morpholinoaniline using a coupling agent like EDCI or HATU in dichloromethane or THF, maintaining temperatures between 0–25°C to minimize side reactions .
Optimization :
- Catalysts : Use catalytic Cu(I) or Pd-based systems to enhance triazole coupling efficiency .
- Solvent Choice : Replace DMF with acetonitrile to reduce byproducts during substitution reactions .
- Purity Control : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity intermediates .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridazine and triazole), morpholine protons (δ 3.4–3.8 ppm for N-CH2), and carboxamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1670 cm⁻¹) and triazole C-N stretches (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (calculated m/z for C18H18N6O2: 350.382) and fragmentation patterns (e.g., loss of morpholine fragment) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects) across studies?
Methodological Answer:
Assay Standardization :
- Compare assay protocols (e.g., ATP concentrations in kinase assays, bacterial strains in antimicrobial tests) to identify variability .
- Use positive controls (e.g., staurosporine for kinase inhibition, ciprofloxacin for antimicrobial activity) to validate experimental conditions .
Structural Confirmation : Re-evaluate compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out structural misassignment .
Computational Docking : Perform molecular dynamics simulations to assess binding affinities to diverse targets (e.g., kinase active sites vs. bacterial enzymes), highlighting substituent-dependent selectivity .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
Methodological Answer:
Analog Synthesis :
- Vary substituents on the triazole (e.g., methyl, phenyl) and morpholine (e.g., piperazine replacement) to test steric/electronic effects .
- Modify the pyridazine core (e.g., 4-trifluoromethyl substitution) to enhance hydrophobic interactions .
In Vitro Screening :
- Test analogs against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
- Correlate IC50 values with substituent properties (e.g., logP, polar surface area) using QSAR models .
Crystallography : Co-crystallize lead compounds with target kinases (e.g., PDB: 3H6) to identify critical hydrogen bonds or π-π stacking interactions .
Basic: How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
Methodological Answer:
Solution Stability :
- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
Thermal Stability :
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
Light Sensitivity : Expose solid and solution forms to UV light (254 nm) and assess photodegradation products using LC-MS .
Advanced: What computational methods can predict and optimize the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
Reaction Path Search :
- Use density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., triazole coupling) .
Machine Learning :
- Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for new analogs .
Solvent Screening :
- Apply COSMO-RS simulations to identify solvents that maximize solubility and minimize side reactions (e.g., DMSO vs. THF) .
Basic: What in vitro assays are suitable for initial screening of this compound’s antimicrobial potential?
Methodological Answer:
Broth Microdilution :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using a 96-well plate format. Determine MIC values after 18–24 hours .
Time-Kill Assays :
- Assess bactericidal kinetics by sampling at 0, 2, 4, 8, and 24 hours post-exposure. Compare to standard antibiotics .
Biofilm Inhibition :
- Use crystal violet staining to quantify biofilm formation in P. aeruginosa or C. albicans cultures treated with sub-MIC concentrations .
Advanced: How can researchers address low solubility during formulation for in vivo studies?
Methodological Answer:
Co-Solvent Systems :
- Use PEG 400/water or cyclodextrin-based solutions to enhance aqueous solubility. Characterize via phase solubility diagrams .
Nanoparticle Encapsulation :
- Prepare PLGA nanoparticles via emulsion-solvent evaporation. Optimize size (100–200 nm) and drug loading using dynamic light scattering (DLS) .
Prodrug Design :
- Synthesize phosphate or glycoside prodrugs to improve solubility, with enzymatic cleavage studies in serum .
Basic: What safety precautions are required when handling this compound in the laboratory?
Methodological Answer:
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood for powder handling .
Waste Disposal : Collect organic waste in sealed containers labeled for halogenated compounds (if applicable) .
Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can metabolomic profiling elucidate the compound’s mechanism of action in cancer cells?
Methodological Answer:
LC-MS-Based Metabolomics :
- Treat cancer cells (e.g., HeLa) with the compound and extract metabolites. Perform untargeted profiling to identify dysregulated pathways (e.g., glycolysis, nucleotide synthesis) .
Isotope Tracing : Use 13C-glucose to track metabolic flux alterations in treated vs. untreated cells .
Pathway Enrichment Analysis : Map metabolites to KEGG pathways using tools like MetaboAnalyst, focusing on apoptosis or ROS-related pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
